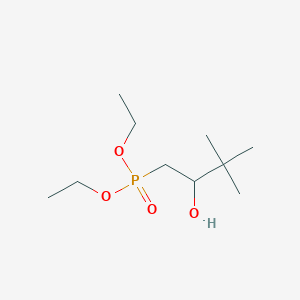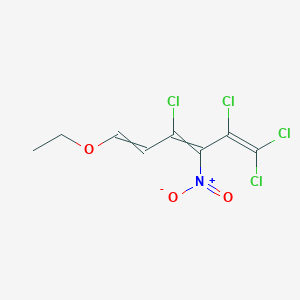
1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene is a synthetic organic compound characterized by its unique structure, which includes multiple chlorine atoms, an ethoxy group, and a nitro group attached to a conjugated triene system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene typically involves multi-step organic reactions. One common approach is the chlorination of a suitable precursor, followed by the introduction of the ethoxy and nitro groups under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the precursor is treated with chlorine gas in the presence of a catalyst. The subsequent steps involve the addition of ethoxy and nitro groups, which are carried out in specialized reactors to ensure safety and efficiency. The final product is then purified using techniques such as distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) can be used to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chlorine atoms and ethoxy group also play roles in modulating the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetrachloro-3-nitrobenzene: Similar in having multiple chlorine atoms and a nitro group.
1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic acid: Shares the tetrachloro substitution pattern but differs in its core structure.
Uniqueness
1,1,2,4-Tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene is unique due to its conjugated triene system combined with the specific arrangement of chlorine, ethoxy, and nitro groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
404888-42-2 |
|---|---|
Formule moléculaire |
C8H7Cl4NO3 |
Poids moléculaire |
307.0 g/mol |
Nom IUPAC |
1,1,2,4-tetrachloro-6-ethoxy-3-nitrohexa-1,3,5-triene |
InChI |
InChI=1S/C8H7Cl4NO3/c1-2-16-4-3-5(9)7(13(14)15)6(10)8(11)12/h3-4H,2H2,1H3 |
Clé InChI |
YABYOEAUNBKHSO-UHFFFAOYSA-N |
SMILES canonique |
CCOC=CC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


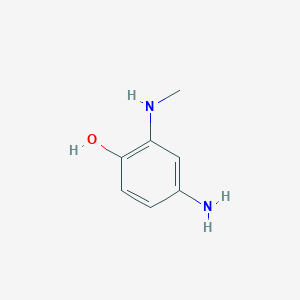
![Ethyl 4-[chloro(difluoro)methyl]pyrimidine-5-carboxylate](/img/structure/B14245159.png)
![2-bromo-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14245169.png)
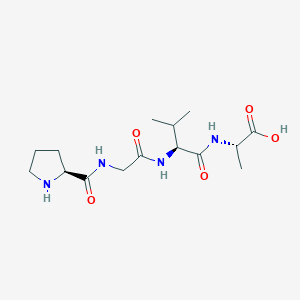
![2-Phenyl-4-[6-[2-phenyl-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]pyridin-2-yl]-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidine](/img/structure/B14245178.png)
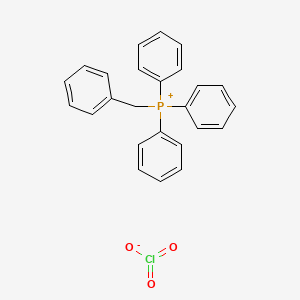
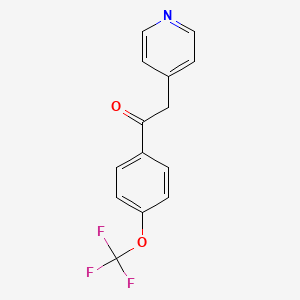
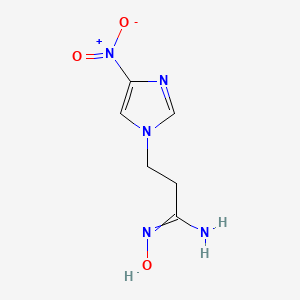
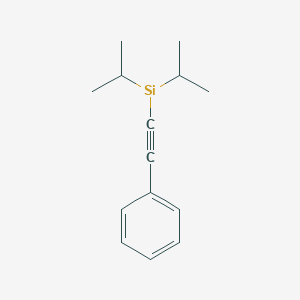
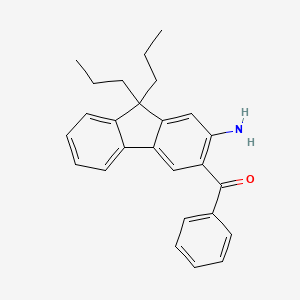
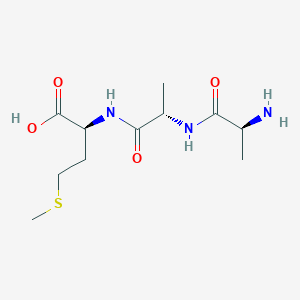
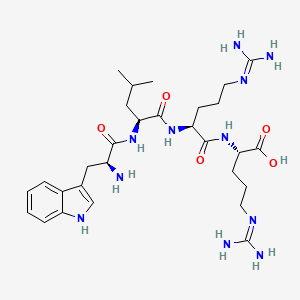
![(2S,3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B14245209.png)
